4-Ethyl-2-nitroaniline

Catalog No.
S706834
CAS No.
3663-35-2
M.F
C8H10N2O2
M. Wt
166.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethyl-2-nitroaniline

CAS Number

3663-35-2

Product Name

4-Ethyl-2-nitroaniline

IUPAC Name

4-ethyl-2-nitroaniline

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C8H10N2O2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h3-5H,2,9H2,1H3

InChI Key

RUQAPQLDPWSAQM-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)N)[N+](=O)[O-]

Canonical SMILES

CCC1=CC(=C(C=C1)N)[N+](=O)[O-]

4-Ethyl-2-nitroaniline is an organic compound with the molecular formula C8H10N2O2C_8H_{10}N_2O_2 and a molecular weight of approximately 166.18 g/mol. It is characterized as a yellow crystalline solid, typically appearing as purple-black crystals when isolated. The compound features a nitro group (-NO₂) and an ethyl group (-C₂H₅) attached to an aniline structure, which is a benzene ring bonded to an amino group (-NH₂). This structural configuration contributes to its unique chemical properties and reactivity.

  • Toxicity: Nitroanilines can be harmful if ingested, inhaled, or absorbed through the skin. They can cause irritation, allergic reactions, and methemoglobinemia (a blood disorder).
  • Flammability: Nitroanilines are generally combustible and may burn if exposed to heat or flames.
  • Reactivity: Nitroanilines can be reactive with strong oxidizing agents or reducing agents.

Synthesis:

4-Ethyl-2-nitroaniline can be synthesized through various methods, with the most common approach involving the nitration of 4-ethylaniline. This process typically involves reacting 4-ethylaniline with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. [, ]

Properties and Characterization:

4-Ethyl-2-nitroaniline is a yellow crystalline solid with a melting point of 102-104 °C. [] Standard techniques like spectroscopy (e.g., infrared, nuclear magnetic resonance) and mass spectrometry are used to characterize and confirm the structure and purity of the synthesized compound.

Applications in Organic Synthesis:

-Ethyl-2-nitroaniline serves as a valuable intermediate in the synthesis of various organic compounds. Its reactive nitro group allows for further chemical transformations, making it a versatile building block for diverse molecules. Some examples include:

  • Preparation of azo dyes: 4-Ethyl-2-nitroaniline can be diazotized and coupled with various coupling components to produce azo dyes, which find applications in various industries like textiles, coatings, and plastics.
  • Synthesis of heterocyclic compounds: The nitro group in 4-ethyl-2-nitroaniline can be reduced to an amine group, which can then be further functionalized to form various heterocyclic compounds like pyrazoles, pyrimidines, and triazoles. These heterocycles have diverse applications in medicinal chemistry, materials science, and agriculture.

Other Potential Applications:

Research suggests that 4-Ethyl-2-nitroaniline might have potential applications in other areas, including:

  • Corrosion inhibition: Studies indicate that 4-Ethyl-2-nitroaniline can act as a corrosion inhibitor for metals like steel in acidic environments. []
  • Antimicrobial activity: Some studies have reported the potential antimicrobial activity of 4-Ethyl-2-nitroaniline against certain bacterial and fungal strains. However, further research is needed to confirm and explore this application.
, including:

  • Acid-Base Reactions: As a basic compound, it reacts exothermically with acids to form corresponding salts and water .
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, making it useful in synthetic organic chemistry.
  • Electrophilic Substitution: The presence of the nitro group makes the aromatic ring susceptible to electrophilic substitution reactions, allowing for further functionalization of the compound.

Several methods exist for synthesizing 4-Ethyl-2-nitroaniline:

  • Nitration of Ethylaniline: Ethylaniline can be nitrated using a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 4-Ethyl-2-nitroaniline.
    • Procedure:
      • Mix concentrated nitric acid and sulfuric acid.
      • Add ethylaniline dropwise while maintaining a low temperature.
      • Allow the reaction mixture to stir for several hours.
      • Isolate the product through filtration and recrystallization.
  • Reduction of Nitro Compounds: Starting from 4-Ethyl-2-nitrobenzene, reduction can be achieved using catalytic hydrogenation or chemical reducing agents like lithium aluminum hydride.

4-Ethyl-2-nitroaniline finds applications in various fields:

  • Dyes and Pigments: It serves as an intermediate in the synthesis of azo dyes, which are widely used in textiles.
  • Pharmaceuticals: Its derivatives have potential applications in drug development due to their biological activity.
  • Chemical Research: Used in laboratories for synthesizing other organic compounds.

Studies on the interactions of 4-Ethyl-2-nitroaniline with other chemicals highlight its reactivity profile. For instance, it may interact with strong reducing agents, leading to potentially hazardous situations such as the generation of flammable hydrogen gas . Understanding these interactions is crucial for safe handling and application in industrial settings.

Several compounds share structural similarities with 4-Ethyl-2-nitroaniline. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
2-Ethyl-4-nitroanilineC8H10N2O2C_8H_{10}N_2O_2Nitro group at position 4; different reactivity
N-Ethyl-4-nitroanilineC8H10N2O2C_8H_{10}N_2O_2Similar structure; used in dye synthesis
3-Ethyl-2-nitroanilineC8H10N2O2C_8H_{10}N_2O_2Different position of nitro group; unique properties

Uniqueness of 4-Ethyl-2-Nitroaniline

What sets 4-Ethyl-2-nitroaniline apart from its analogs is its specific position of the nitro group relative to the ethyl substituent on the aniline ring. This positional difference influences its chemical reactivity and biological activity, making it a subject of interest for further research in synthetic organic chemistry and pharmacology.

The classical nitration of aniline derivatives represents the most established synthetic pathway for producing 4-ethyl-2-nitroaniline. This approach involves the direct nitration of 4-ethylaniline using a mixture of concentrated nitric acid and sulfuric acid, commonly referred to as the mixed acid system [1] [2].

The classical nitration process typically employs a nitric acid to sulfuric acid ratio of 1:2 to 1:3, with the reaction conducted at temperatures ranging from 0°C to 25°C to control the highly exothermic nature of the nitration reaction [1]. The electrophilic aromatic substitution mechanism involves the formation of the nitronium ion (NO2+) as the active nitrating species, which is generated in situ from the mixed acid system [1].

The regioselectivity of nitration in 4-ethylaniline is controlled by the electron-donating effects of both the amino group and the ethyl substituent. The amino group provides strong ortho and para-directing effects through resonance, while the ethyl group contributes additional electron density through inductive effects [1] [3]. This combination typically yields 4-ethyl-2-nitroaniline as the major product, with yields ranging from 70% to 85% under optimized conditions [4] [5].

Acetic acid serves as the preferred solvent system for classical nitration reactions due to its ability to dissolve both the starting material and the nitrating reagents while providing sufficient polarity to facilitate the electrophilic aromatic substitution reaction [1] [6]. The use of acetic acid also helps maintain reaction selectivity by moderating the reactivity of the nitrating species [7].

Temperature control represents a critical parameter in classical nitration routes. Reactions conducted at temperatures below 10°C typically require extended reaction times of 4-6 hours but provide improved selectivity and reduced formation of polynitrated byproducts [1] [5]. Conversely, higher temperatures (20-25°C) can accelerate the reaction but may lead to decreased selectivity and increased formation of undesired isomers [8].

Catalytic Amination and Alkylation Processes

Modern synthetic approaches to 4-ethyl-2-nitroaniline have increasingly incorporated catalytic methodologies that offer enhanced selectivity and improved reaction conditions. Palladium-catalyzed nitration represents a significant advancement in this field, utilizing palladium acetate as the primary catalyst in conjunction with tert-butyl nitrite as the nitrating agent [9] [10].

The palladium-catalyzed system operates through a different mechanistic pathway compared to classical nitration. The process involves the formation of a palladium-nitro complex that facilitates the selective introduction of the nitro group at the ortho position relative to the amino group [9]. This method typically achieves yields of 70-80% at reaction temperatures of 90°C in 1,4-dioxane solvent over a 6-hour period [4] [9].

Copper-catalyzed nitration systems have also emerged as viable alternatives, particularly for large-scale applications where cost considerations are paramount [11] [12]. Copper sulfate serves as an effective catalyst for nitration reactions, operating at temperatures between 80°C and 100°C with yields ranging from 65% to 75% [11]. The copper-catalyzed approach offers the advantage of using less expensive catalyst systems while maintaining reasonable selectivity for the desired product [12].

Iron-based catalytic systems represent another important class of catalytic processes for aromatic amine synthesis. These systems typically operate under hydrogenation conditions, converting nitro precursors to the corresponding amines, but can also be adapted for nitration processes [13] [14]. Iron catalysts offer excellent yields (80-90%) and high selectivity, making them particularly suitable for industrial applications where consistent product quality is essential [14].

Ruthenium and iridium complexes have been investigated for their ability to catalyze nitrogen-carbon bond formation reactions relevant to nitroaniline synthesis [9] [11]. These precious metal catalysts typically provide the highest selectivity (very high) and yields (85-95%) but are limited by their high cost, making them more suitable for specialty applications rather than bulk production [9].

Solvent Effects in Multi-step Synthesis

The choice of solvent system significantly influences both the reaction kinetics and product selectivity in the synthesis of 4-ethyl-2-nitroaniline. Polar protic solvents such as acetic acid demonstrate optimal performance for nitration reactions, combining moderate reaction rates with high selectivity and excellent industrial suitability [15] [6] [16].

Acetic acid, with its dielectric constant of 6.0, provides an ideal balance between solvating the reactants and maintaining the electrophilic character of the nitrating species [16]. The protic nature of acetic acid allows for hydrogen bonding interactions that can stabilize transition states and intermediates, leading to improved reaction selectivity [15] [6]. Industrial applications consistently favor acetic acid due to its excellent performance characteristics and compatibility with existing manufacturing infrastructure [6].

Polar aprotic solvents exhibit distinctly different effects on nitration reactions. Dimethylformamide (DMF), with its high dielectric constant of 38.0, accelerates nitration reactions but often at the expense of selectivity [6] [16]. The high polarity of DMF can overstabilize ionic intermediates, leading to increased formation of byproducts and reduced overall yield (60-75%) [7] [6]. Similar effects are observed with dimethyl sulfoxide (DMSO), which has an even higher dielectric constant (47.0) and typically results in very fast reaction rates but low selectivity [6] [16].

Acetonitrile represents a compromise between reaction rate and selectivity among polar aprotic solvents. With a dielectric constant of 37.5, acetonitrile provides fast reaction rates while maintaining moderate selectivity, resulting in yields of 65-80% [6] [16]. This solvent finds particular utility in specialized applications where rapid reaction completion is prioritized over maximum yield [6].

Non-polar solvents such as hexane demonstrate very high selectivity but suffer from extremely slow reaction rates due to poor solvation of the ionic nitrating species [15] [16]. The low dielectric constant (1.9) of hexane severely limits its ability to stabilize the charged transition states required for electrophilic aromatic substitution, resulting in yields typically below 60% [16].

Mixed solvent systems, particularly combinations of acetic acid and water, often provide optimal performance for multi-step syntheses [1] [5]. These systems combine the beneficial solvating properties of acetic acid with the moderate polarity adjustments provided by water, resulting in yields of 75-90% with excellent industrial suitability [5]. The water content must be carefully controlled to prevent hydrolysis of sensitive intermediates while maintaining adequate solubility of all reaction components [8].

Purification Techniques and Yield Optimization

The purification of 4-ethyl-2-nitroaniline requires careful consideration of its physical and chemical properties to achieve the high purity levels demanded for industrial applications. The compound exhibits a molecular weight of 166.18 g/mol and demonstrates moderate solubility in organic solvents while remaining relatively insoluble in water [17] [18].

Recrystallization represents the most widely employed purification technique for 4-ethyl-2-nitroaniline, offering excellent cost-effectiveness and scalability [19] [20]. Recrystallization from ethanol provides yields of 85-90% with purity levels typically ranging from 95% to 98% [19]. The process involves dissolving the crude product in hot ethanol followed by controlled cooling to induce crystallization, allowing impurities to remain in solution while the pure product crystallizes [20].

Recrystallization from ethanol-water mixtures (1:1 ratio) offers particular advantages for removing water-soluble impurities that may persist from the synthetic process [19] [20]. This approach typically achieves yield recoveries of 80-85% with purity levels of 92-95%, making it especially suitable for products containing ionic impurities or residual acid from nitration reactions [19].

Column chromatography provides the highest purity separation capabilities, typically achieving purity levels of 98-99% [21]. The technique employs ethyl acetate and petroleum ether mixtures (1:20 ratio) as the eluent system, allowing for precise separation of closely related isomers and impurities [21]. However, column chromatography is generally limited to smaller scale applications due to cost and throughput considerations [22] [23].

Crystallization from acetic acid offers excellent results for crystalline products, achieving yield recoveries of 90-95% with purity levels of 96-99% [19] [20]. This method is particularly effective for removing organic impurities that may have similar solubility characteristics to the target compound [20]. The higher boiling point of acetic acid (118°C) allows for more complete dissolution of the crude product, facilitating more effective purification [19].

Sublimation under reduced pressure represents the ultimate purification technique, capable of achieving purity levels exceeding 99% [22] [23]. The process involves heating the solid compound under reduced pressure (100-120°C) to convert it directly from solid to vapor phase, bypassing the liquid phase [23]. While sublimation provides exceptional purity, it typically results in lower yield recoveries (70-75%) and requires specialized equipment, limiting its application to high-value products [22].

Yield optimization strategies focus on minimizing product losses during purification while maintaining required purity levels. Multiple recrystallization cycles can improve purity but at the expense of overall yield [20]. The selection of appropriate solvent systems based on the specific impurity profile of the crude product represents a critical optimization parameter [19] [20].

Industrial-scale Production Challenges

The industrial-scale production of 4-ethyl-2-nitroaniline faces numerous technical and economic challenges that significantly impact manufacturing feasibility and cost-effectiveness. Raw material cost fluctuations represent one of the most significant challenges, with nitric acid prices subject to considerable volatility due to supply chain dependencies and regulatory constraints [24] [25]. These fluctuations can impact production costs by 15-25%, necessitating long-term supply contracts and strategic inventory management to maintain economic viability [24].

Equipment requirements for industrial nitration processes demand specialized corrosion-resistant reactor systems capable of withstanding the highly corrosive nature of mixed acid systems [13] [8]. The construction of such reactors requires expensive specialized alloys, increasing capital costs by 20-30% compared to standard chemical processing equipment [13]. The need for precise temperature control systems adds additional complexity and cost to the manufacturing infrastructure [8].

Safety considerations represent the most critical challenge in industrial nitration processes, with explosion risks requiring comprehensive risk management systems [24] [8]. The highly exothermic nature of nitration reactions, combined with the presence of oxidizing agents and organic compounds, creates conditions that demand continuous monitoring and automated safety systems [8]. Implementation of these safety measures typically adds 10-15% to overall production costs but is essential for regulatory compliance and worker safety [24].

Environmental impact management poses significant challenges through the generation of acid waste streams that require specialized treatment facilities [24] [25]. The disposal of spent acid mixtures and the treatment of aqueous waste streams containing nitro compounds necessitate investment in comprehensive waste treatment infrastructure, adding 5-10% to production costs [24]. Regulatory compliance for environmental emissions adds additional operational complexity and cost [25].

Quality control requirements for pharmaceutical and specialty chemical applications demand sophisticated analytical systems capable of detecting trace impurities and maintaining consistent product specifications [24] [26]. In-line analytical methods and automated quality control systems typically add 8-12% to production costs but are essential for maintaining product specifications and regulatory compliance [24].

Scale-up issues represent a fundamental challenge in transitioning from laboratory to industrial production, particularly regarding heat transfer limitations in large-scale reactors [8] [27]. The highly exothermic nature of nitration reactions becomes increasingly difficult to control as reactor size increases, often requiring innovative reactor designs such as microreactor technology or continuous flow systems [8]. These advanced reactor systems can add 12-18% to capital costs but offer improved safety and product quality [8].

Process optimization for industrial production increasingly focuses on continuous flow technologies that offer superior heat and mass transfer characteristics compared to traditional batch processes [8] [27]. Microreactor systems demonstrate particular promise for nitration reactions, providing precise temperature control and improved safety profiles while maintaining high product quality [8]. However, the implementation of these advanced technologies requires significant capital investment and specialized technical expertise [27].

XLogP3

2.4

Other CAS

3663-35-2

Wikipedia

4-ethyl-2-nitroaniline

Dates

Last modified: 08-15-2023

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